molecular formula C11H11ClO3 B8000099 Methyl 4-chloro-3,5-dimethylbenzoylformate

Methyl 4-chloro-3,5-dimethylbenzoylformate

Cat. No.: B8000099
M. Wt: 226.65 g/mol
InChI Key: AEJOJCRTIUTPCD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3,5-dimethylbenzoylformate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoylformate, characterized by the presence of a methyl ester group, a chlorine atom, and two methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3,5-dimethylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3,5-dimethylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-3,5-dimethylbenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3,5-dimethylbenzoylformate involves its interaction with specific molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The chlorine atom and methyl groups on the benzene ring can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorobenzoate: Similar structure but lacks the additional methyl groups.

    Methyl 3,5-dimethylbenzoate: Similar structure but lacks the chlorine atom.

    Methyl 4-chloro-3-methylbenzoate: Similar structure but has only one methyl group.

Uniqueness

Methyl 4-chloro-3,5-dimethylbenzoylformate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine and methyl groups on the benzene ring can influence its behavior in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

methyl 2-(4-chloro-3,5-dimethylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJOJCRTIUTPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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